molecular formula C22H32N2O2 B5224267 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide

1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B5224267
M. Wt: 356.5 g/mol
InChI Key: NDCIXJQXDASHMR-UHFFFAOYSA-N
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Description

1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which has inhibitory effects on neuronal activity. This mechanism of action has potential applications in the treatment of various neurological and psychiatric disorders.
Biochemical and physiological effects
1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has inhibitory effects on neuronal activity, which may explain its potential therapeutic effects in neurological and psychiatric disorders. In addition, 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to enhance cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments is its potent and selective inhibition of GABA aminotransferase. This allows for precise modulation of GABAergic neurotransmission. However, one limitation is that 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction. Another area of interest is its potential use as a cognitive enhancer or memory aid. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide on the brain.

Synthesis Methods

The synthesis of 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves several steps, including the condensation of 4-methylbenzylamine with cycloheptanone, followed by N-methylation and piperidinecarboxylic acid coupling. The final product is obtained through purification and crystallization.

Scientific Research Applications

1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in animal models of epilepsy, anxiety, and addiction. In addition, 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to enhance cognitive function and memory in animal models.

properties

IUPAC Name

1-cycloheptyl-N-methyl-N-[(4-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-17-9-11-18(12-10-17)15-23(2)22(26)19-13-14-21(25)24(16-19)20-7-5-3-4-6-8-20/h9-12,19-20H,3-8,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCIXJQXDASHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)C2CCC(=O)N(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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